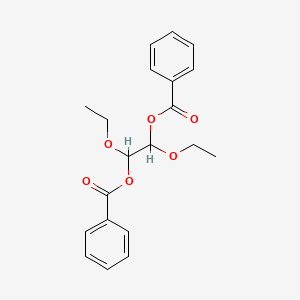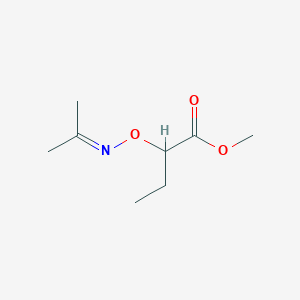
Methyl 2-(propan-2-ylideneamino)oxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propan-2-ylideneamino)oxybutanoate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is known for its unique structure, which includes a butanoate ester linked to an isopropylideneamino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-ylideneamino)oxybutanoate typically involves the reaction of butanoic acid derivatives with isopropylideneaminooxy compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-ylideneamino)oxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(propan-2-ylideneamino)oxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-ylideneamino)oxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The isopropylideneamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(propan-2-ylideneamino)oxypropanoate
- Methyl 2-(propan-2-ylideneamino)oxyhexanoate
- Ethyl 2-(propan-2-ylideneamino)oxybutanoate
Uniqueness
Methyl 2-(propan-2-ylideneamino)oxybutanoate is unique due to its specific ester and isopropylideneamino structure, which imparts distinct chemical properties.
Properties
CAS No. |
5001-40-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylideneamino)oxybutanoate |
InChI |
InChI=1S/C8H15NO3/c1-5-7(8(10)11-4)12-9-6(2)3/h7H,5H2,1-4H3 |
InChI Key |
JNAXUWCFZNGKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)ON=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


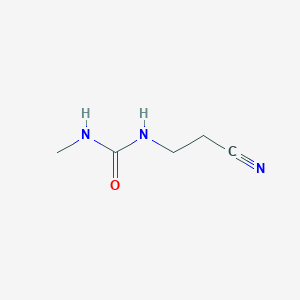
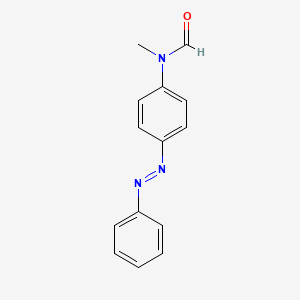
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

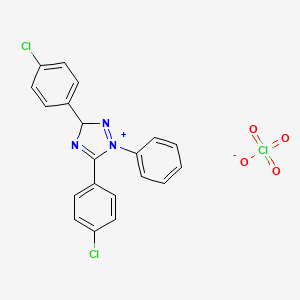
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
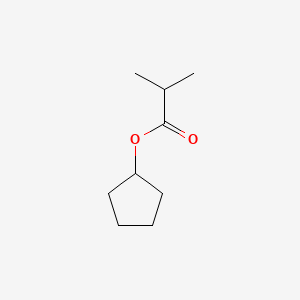
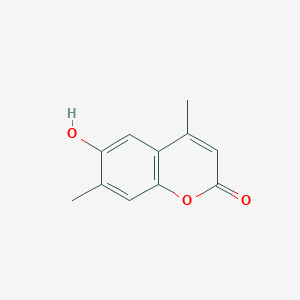
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
